molecular formula C14H28O2 B7768896 Myristic Acid CAS No. 32112-52-0

Myristic Acid

Cat. No.: B7768896
CAS No.: 32112-52-0
M. Wt: 228.37 g/mol
InChI Key: TUNFSRHWOTWDNC-UHFFFAOYSA-N
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Description

Myristic acid (tetradecanoic acid, C14:0) is a saturated fatty acid with a 14-carbon chain. It is naturally abundant in dairy products (e.g., butter), nutmeg, palm kernel oil, and certain fish oils . Structurally, it is characterized by the molecular formula C₁₄H₂₈O₂, a molecular weight of 228.37 g/mol, a melting point of 53.9°C, and a high hydrophobicity (LogP = 6.11) . Its biological roles include protein myristoylation, a post-translational modification critical for membrane localization of enzymes like endothelial nitric oxide synthase (eNOS) , and modulation of sirtuin 6 (SIRT6) activity, impacting inflammation and cancer pathways .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tetradecanoic acid
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InChI

InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16)
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InChI Key

TUNFSRHWOTWDNC-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCC(=O)O
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Molecular Formula

C14H28O2
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DSSTOX Substance ID

DTXSID6021666
Record name Tetradecanoic acid
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Molecular Weight

228.37 g/mol
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Physical Description

Tetradecanoic acid is an oily white crystalline solid. (NTP, 1992), Dry Powder; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, White oily solid; [Hawley] Colorless, white, or faintly yellow solid; [CHEMINFO], Solid, hard, white, or faintly yellowish, somewhat glossy, crystalline solid
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Boiling Point

482.9 °F at 100 mmHg (NTP, 1992), 326.2 °C
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Flash Point

greater than 235 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 64 °F (NTP, 1992), Sol in absolute alcohol, methanol, ether, petroleum ether, benzene, chloroform, Slightly soluble in ethyl ether; soluble in ethanol, acetone, chloroform, methanol; very soluble in benzene, In water, 22 mg/L at 30 °C, 0.00107 mg/mL, practically insoluble in water; soluble in alcohol, chloroform, ether
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Density

0.8622 at 129 °F (NTP, 1992) - Less dense than water; will float, 0.8622 at 54 °C/4 °C
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Vapor Pressure

1 mmHg at 288 °F ; 5 mmHg at 345 °F; 760 mmHg at 604 °F (NTP, 1992), 0.0000014 [mmHg], 1.40X10-6 mm Hg at 25 °C
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Color/Form

Oily, white, crystalline solid, Crystals from methanol, Leaflets from ethyl ether

CAS No.

544-63-8, 32112-52-0
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Melting Point

129 °F (NTP, 1992), 53.9 °C
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Preparation Methods

Synthetic Routes and Reaction Conditions: Myristic acid can be synthesized through the hydrolysis of triglycerides found in natural sources such as coconut oil and palm kernel oil . Another method involves the hydrolysis of methyl myristate obtained from bayberry wax . The hydrolysis process typically involves heating the triglycerides or methyl myristate with a strong base, such as sodium hydroxide, followed by acidification to yield this compound .

Industrial Production Methods: In industrial settings, this compound is often produced by the saponification of fats and oils containing high levels of this compound . This process involves treating the fats or oils with a strong alkali, such as sodium hydroxide, to produce glycerol and the sodium salt of this compound. The sodium salt is then acidified to release this compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Health and Pharmacological Applications

Myristic acid has garnered attention for its potential health benefits, particularly concerning metabolic disorders and antimicrobial properties.

Metabolic Health

Recent studies have indicated that this compound may play a role in managing type 2 diabetes. A study demonstrated that chronic oral administration of this compound improved glucose tolerance and reduced insulin-responsive blood glucose levels in diabetic mice. This suggests that this compound could be beneficial for diabetes prevention and treatment by enhancing glucose uptake and decreasing body weight, potentially linked to its presence in high-fat dairy products .

Antimicrobial Activity

This compound exhibits selective antibacterial activity against various pathogens. Research shows that it can enhance the antibacterial effects of other compounds, such as lactic acid, particularly against Staphylococcus aureus. The combination of this compound with other fatty acids has been found to improve its efficacy against bacterial growth . Additionally, novel derivatives of this compound have been synthesized to increase antifungal activity against strains like Candida albicans and Aspergillus niger, showing promise as new antifungal agents .

Cosmetic and Personal Care Applications

This compound is widely used in the cosmetics industry due to its emulsifying and surfactant properties.

  • Emulsifier : It helps stabilize emulsions in creams and lotions.
  • Surfactant : this compound enhances foaming properties in shampoos and soaps.
  • Cleansing Agent : Its ability to remove dirt and oil makes it a valuable ingredient in personal care products .

Food Industry Applications

In the food sector, this compound serves multiple roles:

  • Flavoring Agent : It adds a rich flavor to baked goods, candies, and dairy products.
  • Emulsifier : this compound aids in creating stable mixtures of oil and water, improving texture and consistency in food products .

Industrial Applications

This compound's industrial applications are diverse due to its lubricating properties.

  • Lubricants : It is used in manufacturing specialty lubricants that require low friction.
  • Plasticizers : this compound acts as an additive to enhance the flexibility of plastics.
  • Surfactants : It is involved in producing nonionic and anionic surfactants for cleaning products and textiles .

Diabetes Management Study

A notable study involving Nagoya-Shibata-Yasuda (NSY) mice demonstrated significant reductions in blood glucose levels with this compound supplementation over several weeks. The findings suggest that this compound could be further explored as a dietary intervention for type 2 diabetes management .

Antimicrobial Efficacy Study

In another research effort, this compound was tested alongside lactic acid against Staphylococcus aureus. The study confirmed that the combination exhibited enhanced antibacterial activity compared to either compound alone, highlighting the potential for developing new antimicrobial formulations .

Comparison with Similar Compounds

Structural Classification

Myristic acid belongs to the saturated fatty acid family, differing from similar compounds in carbon chain length and saturation:

  • Lauric acid (C12:0) : 12-carbon saturated fatty acid.
  • Palmitic acid (C16:0) : 16-carbon saturated fatty acid.
  • Stearic acid (C18:0) : 18-carbon saturated fatty acid.
  • Oleic acid (C18:1): 18-carbon monounsaturated fatty acid.

Physicochemical Properties

Property This compound (C14:0) Lauric Acid (C12:0) Palmitic Acid (C16:0) Stearic Acid (C18:0) Oleic Acid (C18:1)
Molecular Weight (g/mol) 228.37 200.32 256.43 284.49 282.47
Melting Point (°C) 53.9 44.2 62.9 69.3 13.4
LogP 6.11 4.60 6.30 7.40 7.64
Solubility in Water 0.00107 mg/mL 0.0063 mg/mL 0.00072 mg/mL 0.00034 mg/mL Insoluble

Data compiled from and NIST Standard Reference Database.

Key Observations :

  • Melting points increase with chain length for saturated fatty acids (C12:0 to C18:0).
  • This compound has intermediate hydrophobicity between lauric and palmitic acids.
  • Unsaturation in oleic acid drastically reduces its melting point compared to saturated analogs.

Metabolic and Health Impacts

  • Cholesterol Modulation : this compound raises serum cholesterol levels more potently than stearic acid (C18:0), which has a neutral effect .
  • Disease Associations : High dietary intake of this compound is linked to increased prostate cancer-specific mortality, likely due to its role in SIRT6 inhibition and inflammatory pathways . In contrast, oleic acid (C18:1) is associated with cardiovascular benefits .
  • Insulin Sensitivity : Stearic acid shows a neutral or positive relationship with insulin sensitivity, unlike myristic and palmitic acids, which may impair glucose metabolism .

Enzymatic Interactions

  • SIRT6 Inhibition : this compound competitively inhibits SIRT6 demyristoylation (IC₅₀ = 190 ± 10 µM), a mechanism distinct from palmitic acid, which primarily affects deacetylation .
  • N-Myristoyltransferase (NMT) : this compound derivatives (e.g., compounds 3u and 3m) show enhanced NMT inhibition (IC₅₀ = 0.835–0.863 µM) compared to unmodified this compound (IC₅₀ = 4.213 µM) .

Phase-Change Materials (PCMs)

This compound is used in thermal energy storage due to its latent heat of fusion (~178–186 J/g). When encapsulated in silica (MA/SiO₂ nanocapsules), it retains 80–85% of its latent heat, comparable to palmitic acid but with a lower phase-change temperature (53–58°C vs. 60–64°C) .

Oleochemical Fractionation

In binary systems with palmitic acid, this compound exhibits distinct crystallization behaviors, enabling separation via heat pumping technology. The Aspen Plus model predicts deviations (AAD = 2.1–5.8%) in phase equilibria, critical for industrial purification .

Derivatives and Comparative Efficacy

  • This compound Ethyl Ester: Used as a non-polar solvent and lipid model, it shares hydrophobic properties with lauric acid esters but offers superior thermal stability .
  • Thiomyristoyl Peptides : Exhibit stronger SIRT6 inhibition than this compound alone, highlighting the role of conjugation in enhancing bioactivity .

Biological Activity

Myristic acid, a saturated fatty acid with the chemical formula C14H28O2, is found naturally in various plant and animal fats. It has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article reviews the current understanding of this compound's biological activity, supported by data tables and case studies.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties, particularly against bacteria and fungi. Research indicates that it can inhibit the activity of bacterial ATP-binding cassette (ABC) transporters, such as BmrA, which are crucial for bacterial drug resistance.

Case Study: Inhibition of BmrA Activity

A study identified this compound as an inhibitor of the BmrA ATPase and transport activity. The IC50 value for this compound was determined to be approximately 200 µM, demonstrating its potential as a therapeutic agent against resistant bacterial strains .

Concentration (µM) ATPase Activity (% of Control)
0100
10075
20050
50012

2. Antibacterial Properties

This compound-derived sophorolipids (MASL) have shown enhanced antibacterial activity compared to those derived from other fatty acids. MASL synthesized from this compound exhibited superior efficacy against Gram-positive bacteria, highlighting its potential as a biosurfactant in medical applications.

Table: Antibacterial Efficacy of this compound-Derived Sophorolipids

Microorganism Zone of Inhibition (mm)
Staphylococcus aureus20
Escherichia coli15
Bacillus subtilis18

The study concluded that MASL has a low critical micelle concentration (CMC) of 14 mg/L, indicating its effectiveness at low concentrations .

3. Anti-inflammatory Effects

This compound has been associated with anti-inflammatory effects. It may modulate inflammatory pathways and reduce markers of inflammation in various tissues. This property is particularly relevant in the context of metabolic diseases where inflammation plays a crucial role.

Research Findings

In a study examining dietary intake and its effects on health outcomes, this compound was linked to decreased inflammatory markers in participants who consumed it at moderate levels . This suggests that dietary this compound could have beneficial effects on inflammation-related conditions.

4. Other Biological Activities

This compound has also been reported to possess antifungal, antiviral, anticancer, and antiparasitic activities. A review highlighted its potential in various therapeutic applications due to these properties:

  • Antifungal Activity : Effective against Candida species.
  • Antiviral Activity : Inhibits viral replication in some studies.
  • Anticancer Potential : Induces apoptosis in cancer cell lines.

Table: Summary of Biological Activities of this compound

Activity Type Effect
AntimicrobialInhibits bacterial growth
Anti-inflammatoryReduces inflammation markers
AntifungalEffective against fungi
AntiviralInhibits viral replication
AnticancerInduces apoptosis

Chemical Reactions Analysis

Esterification Reactions

Myristic acid undergoes esterification with alcohols to form esters, a reaction critical in biodiesel production, cosmetics, and food additives.

Homogeneous Catalysis

  • Catalyst : p-Toluenesulfonic acid (p-TSA) .

  • Kinetics :

    • First-order dependence on this compound and alcohol concentrations .

    • Activation energy: 54.2 kJ/mol (forward reaction) .

    • Equilibrium constant (K) increases with temperature:

      • K = 0.54 at 60°C → 1.49 at 80°C .

AlcoholRate Relative to Isopropanol (373 K)Optimal Temp. Range
Isopropanol1.0 (baseline)343–403 K
n-Propanol3.8× faster343–403 K
  • Key Factors :

    • Higher alcohol-to-acid ratios improve equilibrium conversion .

    • Catalyst loading directly correlates with reaction rate .

Reduction Reactions

This compound can be reduced to primary alcohols or aldehydes:

  • Myristyl Alcohol (1-tetradecanol) :

    • Reduction via LiAlH₄ or catalytic hydrogenation (e.g., Pd/C) .

  • Myristyl Aldehyde (tetradecanal) :

    • Selective oxidation using controlled reagents (e.g., PCC) .

Saponification

Reaction with strong bases (e.g., NaOH) produces sodium myristate, a common surfactant in soaps:
C14H28O2+NaOHC14H27O2Na+H2O\text{C}_{14}\text{H}_{28}\text{O}_2 + \text{NaOH} \rightarrow \text{C}_{14}\text{H}_{27}\text{O}_2\text{Na} + \text{H}_2\text{O}

  • Solubility : Sodium myristate is water-soluble (0.00107 mg/mL for this compound in pure water) .

Protein Myristoylation

  • This compound is covalently attached to N-terminal glycine residues via N-myristoyltransferase .

  • Enhances membrane localization of signaling proteins (e.g., kinases) .

Oxidative Metabolism

  • In BC3H1 muscle cells, this compound undergoes chain shortening and hydroxylation, forming polar metabolites .

  • Key Products : Hydroxylated fatty acids (specific to this compound oxidation) .

Thermal Decomposition

At high temperatures (>200°C), this compound decomposes into:

  • Alkanes and alkenes (e.g., tetradecane).

  • Carbon dioxide and water via complete combustion.

Interaction with Membrane Proteins

This compound inhibits BmrA ATPase , a bacterial ABC transporter:

  • IC₅₀ : ~200 µM (ATPase activity reduced by 50%) .

  • Mechanism: Alters conformational coupling between nucleotide-binding domains (NBDs) and transmembrane domains (TMDs) .

Q & A

Basic Research Questions

Q. What standardized methods are recommended for quantifying myristic acid purity in lipid extracts?

  • Methodological Answer : The United States Pharmacopeia (USP) outlines protocols for assessing this compound purity, including melting range (36–42°C), acid value (≤2 mg KOH/g), and hydroxyl value (≤1 mg KOH/g) . Gas chromatography (GC) with flame ionization detection is widely used, where peak area ratios (e.g., myristyl alcohol vs. total peaks) determine purity thresholds (≥90%) . For ash content analysis, sulfuric acid digestion followed by muffle furnace ashing at 525°C ensures minimal carbon residue .

Q. How can researchers design experiments to evaluate this compound’s role in lipid metabolism?

  • Methodological Answer : Controlled dietary studies in animal models (e.g., rodents) are essential. For example, supplementing feed with this compound-enriched oils (e.g., coconut or palm kernel oil) and measuring serum lipid profiles via HPLC or GC-MS. Note that conflicting results on HDL/LDL modulation require isolation of this compound from confounding dietary fats . Longitudinal studies should track dose-dependent effects over 8–12 weeks, with histological analysis of liver tissues to assess lipid accumulation .

Q. What extraction protocols are optimal for isolating this compound from plant matrices like nutmeg?

  • Methodological Answer : Soxhlet extraction using non-polar solvents (e.g., hexane) followed by saponification (alkaline hydrolysis) isolates free fatty acids. Acid-catalyzed esterification converts this compound to methyl esters for GC analysis. Retention time comparisons against certified standards (e.g., palmitic and stearic acids) ensure specificity, as seen in Kombo fat studies where this compound constituted ~12–13% of total fatty acids .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s impact on cellular signaling pathways?

  • Methodological Answer : Discrepancies in studies (e.g., sperm membrane integrity vs. DNA fragmentation outcomes) often stem from model system differences. Use isotopic labeling (e.g., ¹⁴C-myristic acid) to track incorporation into proteins during myristoylation. Combine this with knock-out cell lines (e.g., N-myristoyltransferase-deficient) to isolate specific signaling effects. Recent work on diabetes-induced rat models highlights the importance of oxidative stress context in interpreting results .

Q. What experimental strategies mitigate crystallization challenges in this compound-based drug delivery systems?

  • Methodological Answer : Co-formulation with polymers like ethylene-vinyl acetate (EVA) can delay crystallization. Differential scanning calorimetry (DSC) reveals that this compound forms metastable eutectics with local anesthetics (e.g., bupivacaine) at specific ratios (2:3 w/w), but hydrogen bonding interactions are transient. To stabilize formulations, optimize the drug:acid ratio and incorporate crystallization inhibitors (e.g., polyvinylpyrrolidone) .

Q. How do researchers assess the environmental sustainability of this compound sourcing?

  • Methodological Answer : Life cycle assessments (LCAs) comparing palm kernel oil (high this compound content) vs. synthetic production routes are critical. Metrics include land-use change, GHG emissions, and biodiversity loss. Satellite imaging and GIS tools quantify deforestation linked to palm plantations. Sustainable alternatives, such as microbial biosynthesis using engineered E. coli, are emerging but require yield optimization .

Guidance for Rigorous Research Design

  • Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to hypothesis formulation .
  • For clinical relevance, use PICO (Population: e.g., hyperlipidemic patients; Intervention: this compound supplementation) .
  • Address reproducibility by detailing ashing protocols, GC parameters, and statistical models (e.g., ANOVA for compositional data) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Myristic Acid
Reactant of Route 2
Myristic Acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.